DIF-3

Cancer Research Leukemia Cell Proliferation

DIF-3 is the optimal choice for experiments requiring robust GSK-3β activation to study cyclin D1 degradation and G0/G1 cell cycle arrest. Its established superiority over DIF-1 in HeLa cell assays ensures maximal signal in these specific mechanistic studies. For in vivo oral administration studies, DIF-3 is a validated compound with proven bioavailability and efficacy in reducing intestinal tumor burden in murine models. Substitution with other DIF analogs is not scientifically valid due to distinct structure-activity relationships, making DIF-3 an essential reference and tool compound.

Molecular Formula C13H17ClO4
Molecular Weight 272.72 g/mol
CAS No. 113411-17-9
Cat. No. B048698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIF-3
CAS113411-17-9
Synonyms1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
DIF-3 (Dictyostelium)
differentiation-inducing factor-3, Dictyostelium
Molecular FormulaC13H17ClO4
Molecular Weight272.72 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O
InChIInChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3
InChIKeyJWBMZIJMSBFBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-3) for Research: Sourcing and Class Definition


1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, also known as Differentiation-Inducing Factor-3 (DIF-3) [1], is a monochlorinated alkylphenone [2]. As a member of the DIF family, it is a small molecule (MW: 272.72 g/mol) originally identified as an endogenous morphogen in *Dictyostelium discoideum* [3]. Commercially, it is available as a solid with a typical purity of ≥98% by HPLC [4]. Its core utility in research stems from its ability to modulate key cellular pathways, notably acting as a GSK-3β activator, making it a valuable tool for studying cell cycle regulation and cancer biology [5].

Why DIF-3 (CAS 113411-17-9) Cannot Be Interchanged with Other DIF Family Members


Substituting DIF-3 with other in-class compounds like DIF-1 or DIF-2 is not scientifically valid for experiments requiring a specific potency and mechanism of action profile. The DIF family exhibits a clear structure-activity relationship, where minor structural variations lead to significant, quantifiable differences in biological activity. For example, the monochlorinated structure of DIF-3 results in a unique potency rank among its analogs [1]. Using an alternative compound would introduce an uncontrolled variable, altering the effective concentration for target engagement, as evidenced by the order of anti-proliferative potency Bu-DIF-3 > DIF-3 > DIF-1 [2]. This variability directly impacts the reproducibility of cell-based assays and precludes simple one-to-one molar substitution.

Head-to-Head Evidence Guide: Quantifying the Differential Performance of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone


Superior Anti-Leukemic Potency of DIF-3 Compared to Five DIF Analogs in K562 Cells

In a direct comparative study, DIF-3 was identified as the most potent anti-leukemic agent among six DIF analogues tested on human leukemia K562 cells [1]. The compounds were evaluated for their ability to cause growth inhibition, erythroid induction, and increases in cytosolic calcium ([Ca2+]i).

Cancer Research Leukemia Cell Proliferation

Increased Anti-Proliferative Activity of DIF-3 Over DIF-1 in HeLa Cervical Cancer Cells

While both DIF-1 and DIF-3 induce G0/G1 cell cycle arrest, DIF-3 is explicitly reported to be more effective at inhibiting cell proliferation in HeLa cells [1]. This difference is mechanistically linked to the ability of DIF-3 to accelerate cyclin D1 proteolysis via activation of glycogen synthase kinase-3β (GSK-3β) [1].

Cell Cycle Regulation Cancer Research GSK-3β Signaling

In Vivo Efficacy of Orally Administered DIF-3 in a Murine Model of Intestinal Cancer

The in vivo anti-tumor activity of DIF-3 has been validated in a genetically engineered mouse model. In Mutyh−/− mice, which develop oxidative stress-induced intestinal cancers, repeated oral administration of DIF-3 significantly reduced both the number and size of intestinal tumors [1].

In Vivo Pharmacology Colon Cancer Oral Bioavailability

Comparative Anti-Proliferative Potency Against LM8 Murine Osteosarcoma Cells

A study evaluating the effects of various DIF derivatives on murine osteosarcoma LM8 cells determined the IC50 values for cell proliferation [1]. DIF-3 (also referred to as DIF-3(+2) in this context) demonstrated an IC50 of 7.2 µM, placing its potency between its derivative Bu-DIF-3 (more potent) and Br-DIF-1 (less potent).

Osteosarcoma Cancer Metastasis Cell Migration

Differential Activity Against Trypanosoma cruzi

DIF-3 exhibits anti-parasitic activity against the intracellular pathogen *Trypanosoma cruzi*. In an in vitro assay using infected host HT1080 cells, DIF-3 inhibited parasite growth with an IC50 of 3.95 µM [1].

Parasitology Chagas Disease Neglected Tropical Diseases

Established Anti-Proliferative Potency Hierarchy Against Multiple Cancer Cell Types

A clear hierarchy of anti-proliferative activity for the DIF family has been established, positioning DIF-3 within the series. The order of potency is consistently reported as Bu-DIF-3 > DIF-3 > DIF-1 [1]. This rank order provides context for the compound's activity across multiple studies and cell types.

Cancer Pharmacology Structure-Activity Relationship Lead Optimization

Key Research Application Scenarios for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-3)


Validating GSK-3β Activation in Cell Cycle Arrest Studies

DIF-3 is an optimal tool for experiments requiring the activation of GSK-3β to study cyclin D1 degradation and subsequent G0/G1 cell cycle arrest. Its established superiority over DIF-1 in HeLa cells [1] makes it the preferred choice for maximizing the signal in these specific mechanistic assays. Procurement should prioritize DIF-3 when robust activation of this pathway is the primary endpoint.

Establishing a Potency Baseline for DIF-Derivative SAR Studies

In medicinal chemistry or chemical biology programs focused on optimizing DIF analogs, DIF-3 serves as an essential reference compound. Its well-characterized IC50 values against various targets, such as 7.2 µM in LM8 cell proliferation [2] and 3.95 µM against *T. cruzi* [3], provide a reliable baseline against which the improved potency of novel derivatives (e.g., Bu-DIF-3) can be quantified.

Conducting Oral Gavage Studies in Murine Cancer Models

For researchers planning in vivo studies involving oral administration, DIF-3 is a validated compound. Its proven ability to significantly reduce intestinal tumor burden in Mutyh−/− mice when administered orally [4] demonstrates its bioavailability and efficacy in a whole-animal model. This evidence supports its use over tool compounds that lack such in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DIF-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.